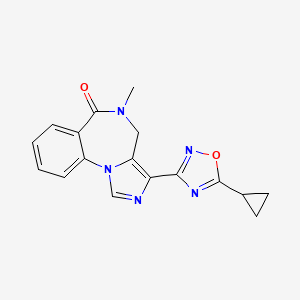

Remimazolam (benzenesulfonate)

描述

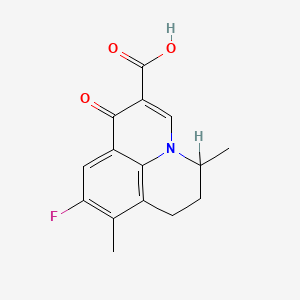

瑞米马唑仑贝西酯是一种水溶性、超短效静脉注射苯二氮卓类药物。 它已被批准在美国、欧洲、日本、韩国和中国等多个地区用于全身麻醉和程序镇静 . 瑞米马唑仑贝西酯增强γ-氨基丁酸A受体活性,导致细胞膜超极化和神经活动抑制 .

准备方法

合成路线和反应条件: 瑞米马唑仑贝西酯的合成涉及多个步骤,从醇中间体(BHDP)开始。 该过程包括使用吡啶三氧化硫络合物作为氧化剂进行氧化,然后进行环化以获得瑞米马唑仑,而不分离酮中间体(BODP) . 另一种方法涉及冷冻干燥,以制备稳定的无定形瑞米马唑仑贝西酯 .

工业生产方法: 瑞米马唑仑贝西酯的工业生产需要严格控制反应条件,以确保高产率和纯度。 该过程通常涉及连续灌注和仔细监测温度、压力和pH值,以优化反应 .

化学反应分析

科学研究应用

瑞米马唑仑贝西酯在化学、生物、医学和工业领域有广泛的科学研究应用。 由于其作用的快速起效和消退,它被用于程序镇静和全身麻醉 . 在医学研究中,它正在被探索用于重症监护镇静和儿科麻醉 . 此外,瑞米马唑仑贝西酯正在被研究其对血流动力学稳定性和呼吸抑制的影响 .

作用机制

相似化合物的比较

类似化合物:

- 咪达唑仑

- 丙泊酚

- 依托咪酯

- 瑞芬太尼

比较: 瑞米马唑仑贝西酯因其超短效性质和非特异性组织酯酶的快速水解而独树一帜 . 与咪达唑仑相比,瑞米马唑仑贝西酯的作用起效和消退更快 . 与丙泊酚不同,瑞米马唑仑贝西酯引起的血流动力学不稳定和呼吸抑制较少 . 依托咪酯和瑞芬太尼也是短效麻醉剂,但瑞米马唑仑贝西酯提供了更可预测的药代动力学特征和更低的副作用风险 .

属性

IUPAC Name |

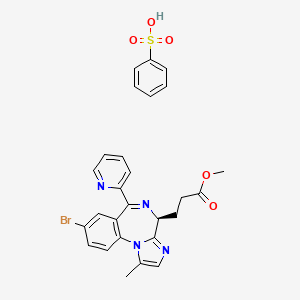

benzenesulfonic acid;methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN4O2.C6H6O3S/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21;7-10(8,9)6-4-2-1-3-5-6/h3-6,8,10-12,17H,7,9H2,1-2H3;1-5H,(H,7,8,9)/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTKNJZIWGTNTE-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)OC)C4=CC=CC=N4.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25BrN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001415-66-2 | |

| Record name | Remimazolam besylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001415662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazol[1,2-a][1,4]benzodiazepin-4-yl] propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REMIMAZOLAM BESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/280XQ6482H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does remimazolam besylate exert its sedative and anesthetic effects?

A1: Similar to other benzodiazepines, remimazolam besylate acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor. [] This interaction enhances the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to sedation, anxiolysis, and muscle relaxation. []

Q2: What is the molecular formula and weight of remimazolam besylate?

A2: The molecular formula of remimazolam besylate is C21H21N4O3S•C6H6O3S, and its molecular weight is 580.67 g/mol. []

Q3: Has research explored the interaction between remimazolam besylate and human serum albumin?

A3: Yes, studies employing fluorescence, circular dichroism spectroscopy, and isothermal titration calorimetry have investigated the interaction between remimazolam and human serum albumin (HSA). These studies indicate a strong binding affinity driven by van der Waals forces and hydrogen bonds, suggesting potential implications for the compound's pharmacokinetic profile. []

Q4: Are there compatibility concerns regarding the administration of remimazolam besylate?

A4: A reported case highlighted the incompatibility of remimazolam besylate with Ringer's acetate infusion. The mixture resulted in precipitate formation, identified as remimazolam, which caused occlusion of the intravenous catheter. This incompatibility appears to be influenced by the pH and concentration of the infusion solution. []

Q5: What makes remimazolam besylate's pharmacokinetic profile unique compared to other benzodiazepines?

A5: Remimazolam besylate undergoes rapid hydrolysis by non-specific tissue esterases to form an inactive carboxylic acid metabolite (CNS7054X). [, ] This organ-independent metabolism results in a fast onset and offset of action, distinguishing it from other benzodiazepines like midazolam, which rely on hepatic metabolism. [, ]

Q6: How is remimazolam besylate typically administered, and what is its elimination half-life?

A6: Remimazolam besylate is administered intravenously. Its elimination half-life is approximately 1 hour, contributing to its desirable short-acting profile. []

Q7: Have there been studies investigating the influence of genetic factors on remimazolam pharmacokinetics?

A7: A study explored the impact of vitamin D receptor (VDR), cytochrome P450 3A, and cytochrome P450 oxidoreductase genetic polymorphisms on remimazolam pharmacokinetics in healthy Chinese volunteers. Results suggested that VDR genetic variations might influence the pharmacokinetic profile of remimazolam in this population. []

Q8: What are the main advantages of remimazolam besylate compared to other sedative agents like propofol?

A8: Clinical trials and studies highlight several advantages of remimazolam besylate over propofol, including:

- Reduced Hemodynamic Fluctuations: Remimazolam besylate demonstrates a reduced likelihood of causing significant drops in blood pressure and heart rate compared to propofol. [, , , ]

- Less Respiratory Depression: Studies indicate that remimazolam besylate is associated with a lower incidence of respiratory depression compared to propofol, making it a potentially safer option for procedures requiring sedation. [, , ]

- Reduced Injection Pain: Remimazolam besylate administration is associated with less injection pain than propofol, improving patient comfort. [, , ]

- Rapid Recovery: Due to its unique metabolic pathway, remimazolam besylate allows for faster patient recovery times compared to propofol. [, ]

Q9: Can the effects of remimazolam besylate be reversed?

A9: Yes, flumazenil, a benzodiazepine antagonist, can effectively reverse the sedative effects of remimazolam besylate in case of adverse events or to expedite recovery time. [, ]

Q10: Has remimazolam besylate been evaluated for safety and efficacy in specific patient populations?

A10: Research has explored the use of remimazolam besylate in various clinical settings:

- Elderly Patients: Remimazolam besylate has shown promising results in elderly patients, exhibiting faster recovery times compared to propofol in those undergoing gastrointestinal endoscopy. [] Studies also suggest its potential for managing agitated delirium in older patients post-orthopedic surgery. [, ]

- Patients Undergoing Bronchoscopy: Research indicates that remimazolam besylate is a safe and effective sedative for patients undergoing bronchoscopy, with a potentially lower incidence of adverse effects compared to propofol. [, ]

- Patients Undergoing Hysteroscopy: Remimazolam besylate demonstrates efficacy and safety in patients undergoing hysteroscopy, offering potential advantages in terms of sedation depth control and reduced adverse event incidence compared to propofol. [, , , ]

Q11: What are the potential long-term effects of remimazolam besylate?

A11: Further research is needed to fully elucidate the long-term effects of remimazolam besylate. Ongoing studies are investigating its safety profile in long-term sedation for critically ill patients requiring mechanical ventilation. []

Q12: Has remimazolam besylate demonstrated any effects beyond its role as a sedative and anesthetic?

A13: Interestingly, in vitro studies have revealed that remimazolam besylate can inhibit the proliferation and migration of human lung cancer cells while inducing apoptosis. [] This finding suggests avenues for further research into potential anti-cancer properties of the compound, although clinical relevance remains to be determined.

Q13: Have animal models been used to investigate the effects of remimazolam besylate?

A14: Yes, preclinical studies in mice explored the effects of remimazolam on cognitive function and the nervous system. These studies showed that remimazolam could induce sedation, which was reversible and dose-dependent. Notably, remimazolam demonstrated a potentially protective effect on neurological function compared to propofol, as evidenced by reduced P-tau phosphorylation and increased dendritic spine density in the hippocampus. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

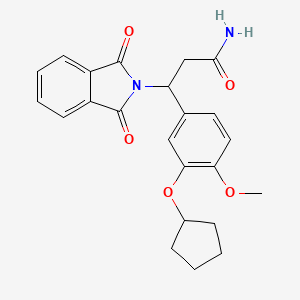

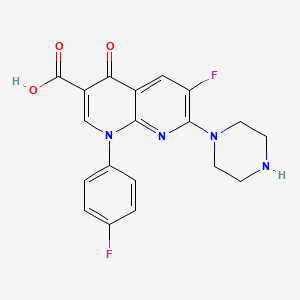

![2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1662715.png)